2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Description
BenchChem offers high-quality 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-ethoxy-1-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-5-7(10)8-3-6(9)4-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEIZQKRZJKNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.
Chemical Structure and Properties
The molecular structure of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one can be represented by the following formula:
- Molecular Formula : CHNO
- CAS Number : 118972-96-6
The compound features an ethoxy group and a hydroxyazetidine moiety, contributing to its unique biological properties.
Antibacterial Activity
Research indicates that 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Yes |
| Escherichia coli | Yes |
| Bacillus subtilis | Yes |
| Pseudomonas aeruginosa | Yes |
The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The disc diffusion method was employed to assess this activity, showing clear zones of inhibition against the tested strains .
Antifungal Activity
In addition to its antibacterial effects, the compound also demonstrates antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus species.
| Fungal Strain | Activity Observed |
|---|---|
| Candida albicans | Yes |
| Aspergillus niger | Yes |
The antifungal mechanism is thought to involve interference with fungal cell membrane integrity, although specific pathways require further elucidation .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one have been evaluated using various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The brine shrimp bioassay has been utilized to assess cytotoxicity, revealing that the compound exhibits significant cytotoxic effects with IC50 values indicating potent activity against these cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| Hep-G2 | <10 |
| MCF7 | <15 |
These results suggest that the compound may serve as a lead for developing new anticancer agents .
Case Studies
A recent study focused on synthesizing derivatives of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one and evaluating their biological activities. The findings indicated that modifications to the azetidine ring significantly enhanced both antibacterial and anticancer activities compared to the parent compound. Notably, certain derivatives showed improved selectivity towards cancer cells while maintaining low toxicity toward normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
